molecular formula C13H18N2O3S B2695649 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-1-sulfonamide CAS No. 1351653-22-9

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-1-sulfonamide

Cat. No.: B2695649
CAS No.: 1351653-22-9
M. Wt: 282.36
InChI Key: NJRYHCZMFULFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-1-sulfonamide is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a sulfonamide group, which is often associated with antibacterial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-1-sulfonamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline ring, potentially converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline derivatives with hydroxyl groups.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methane-1-sulfonamide
  • N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide
  • N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide

Uniqueness

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-1-sulfonamide is unique due to the length of its butane chain, which can influence its biological activity and solubility. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs.

Properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-3-8-19(17,18)15-11-5-4-10-6-7-14-13(16)12(10)9-11/h4-5,9,15H,2-3,6-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRYHCZMFULFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC2=C(CCNC2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.